molecular formula C21H21F3N8O B11077806 nicotinaldehyde [4-[(2R)-2-pyridin-2-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone

nicotinaldehyde [4-[(2R)-2-pyridin-2-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone

Cat. No.: B11077806
M. Wt: 458.4 g/mol
InChI Key: GGQLMDHQIAWYSG-UVHMKAGCSA-N
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Description

Nicotinaldehyde [4-[(2R)-2-pyridin-2-ylpiperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazone is a chemical compound with the molecular formula C₁₃H₉F₃N₄O₂. It is a member of the hydrazone family and contains a pyridine ring, a piperidine ring, and a triazine ring. The compound’s structure suggests potential biological activity and applications.

Preparation Methods

Synthetic Routes: The synthesis of nicotinaldehyde hydrazone involves several steps. One common synthetic route includes the following:

    Formation of the Pyridine Ring: Starting with 2-pyridinecarboxaldehyde, a piperidine ring is introduced via a reductive amination reaction.

    Introduction of the Triazine Ring: The piperidine-containing intermediate reacts with 2,2,2-trifluoroethylamine to form the triazine ring.

    Hydrazone Formation: The final step involves hydrazone formation by reacting the triazine intermediate with hydrazine hydrate.

Industrial Production: Industrial-scale production methods for this compound are not widely documented due to its rarity and specialized applications.

Chemical Reactions Analysis

Nicotinaldehyde hydrazone can undergo various chemical reactions:

    Oxidation: It may be oxidized to form corresponding oximes or other derivatives.

    Reduction: Reduction of the hydrazone group can yield the corresponding amine.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups.

Common reagents include hydrazine hydrate, reducing agents (such as sodium borohydride), and various oxidizing agents.

Major products formed from these reactions include hydrazones, oximes, and substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for designing novel ligands or catalysts.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as an antitumor or antimicrobial agent.

    Industry: Developing new materials or functionalized surfaces.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. it likely involves interactions with specific molecular targets or pathways related to its chemical structure.

Comparison with Similar Compounds

Nicotinaldehyde hydrazone’s uniqueness lies in its combination of pyridine, piperidine, and triazine moieties. Similar compounds include other hydrazones, pyridine derivatives, and triazine-based molecules.

Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications

Properties

Molecular Formula

C21H21F3N8O

Molecular Weight

458.4 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-4-(2-pyridin-2-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H21F3N8O/c22-21(23,24)14-33-20-29-18(31-27-13-15-6-5-9-25-12-15)28-19(30-20)32-11-4-2-8-17(32)16-7-1-3-10-26-16/h1,3,5-7,9-10,12-13,17H,2,4,8,11,14H2,(H,28,29,30,31)/b27-13+

InChI Key

GGQLMDHQIAWYSG-UVHMKAGCSA-N

Isomeric SMILES

C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)N/N=C/C4=CN=CC=C4)OCC(F)(F)F

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)NN=CC4=CN=CC=C4)OCC(F)(F)F

Origin of Product

United States

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